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Compound of Interest

Compound Name: IPN60090 dihydrochloride

Cat. No.: B10824310

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two clinical-
stage glutaminase-1 (GLS-1) inhibitors: IPN60090 and CB-839 (Telaglenastat). Both
compounds are under investigation for the treatment of various cancers and target the
metabolic enzyme glutaminase, which is crucial for the proliferation of many tumor cells.
Understanding their distinct pharmacokinetic properties is essential for designing effective
clinical trials and therapeutic strategies.

Executive Summary

IPN60090 and CB-839 are both orally bioavailable small molecule inhibitors of GLS-1.
Preclinical and clinical data indicate that IPN60090 exhibits excellent oral exposure and a
longer half-life in humans compared to CB-839. This guide presents a comprehensive analysis
of their PK parameters, the experimental methodologies used to obtain this data, and the
underlying signaling pathway they target.

Comparative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for IPN60090
and CB-839 from preclinical and clinical studies.

Preclinical Pharmacokinetics

Table 1: Preclinical Pharmacokinetic Parameters of IPN60090 and CB-839
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Parameter IPN60090 CB-839
Species Mouse Rat
Dose (mg/kg) 10 (PO) 3 (PO)
Cmax (uM) 1.8 3.3
AUClast (uM*h) 7.9 24

T2 (h) 2.2 5.8

CL (mL/min/kg) 21 2.1
Vdss (L/kg) 1.7 0.4

Oral Bioavailability (%) 44 100

N/A: Data not publicly
available in the searched

resources.

IPN60090 data sourced from[1]. CB-839 data sourced from[2].

Clinical Pharmacokinetics

Table 2: Human Pharmacokinetic Parameters of IPN60090 and CB-839
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Parameter IPN60090 (IACS-6274) CB-839 (Telaglenastat)
Study Phase Phase | Phase |
Dose 180 mg BID 800 mg BID
Cmax 45.8 £ 18.6 uM 1496 ng/mL
AUC 382.48 = 159.27 huM (AUCO- 7430 ng/mLhr
12h)
TY (h) ~12 4.2 (range 2.1-7.1)
Tmax (h) N/A 4.0
Oral Clearance N/A 93.6 L/hr/m?

BID: Twice daily. N/A: Data not
publicly available in the

searched resources.

IPN60090 data sourced from a first-in-human Phase | trial.[1] CB-839 data sourced from a
Phase 1b trial in combination with radiation and temozolomide.[3]

Experimental Protocols
Preclinical Pharmacokinetic Studies

General Protocol for Oral Administration and Blood Sampling in Mice:

A common methodology for assessing the pharmacokinetics of orally administered compounds
in mice involves the following steps:

o Animal Models: Studies typically utilize specific strains of mice (e.g., NSG female mice for
xenograft models).[1]

e Drug Formulation and Administration: The test compound is formulated in a suitable vehicle,
such as 0.5% aqueous methylcellulose.[1] A single dose is administered orally via gavage.

e Blood Sampling: Blood samples are collected at various time points post-administration.
Common methods include retro-orbital sinus bleeding or tail vein sampling. For terminal
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collections, cardiac puncture may be used.

o Plasma Preparation: Collected blood is processed to separate plasma, which is then stored,
typically at -80°C, until analysis.

o Bioanalysis: The concentration of the drug in plasma is quantified using a validated analytical
method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

o Pharmacokinetic Analysis: The resulting plasma concentration-time data is used to calculate
key PK parameters like Cmax, Tmax, AUC, half-life, clearance, and volume of distribution
using non-compartmental analysis.

Human Pharmacokinetic Studies

General Protocol for Phase | Clinical Trials:

In first-in-human studies, the pharmacokinetic profile is assessed to determine the safety,
tolerability, and recommended Phase Il dose.

» Patient Population: Patients with advanced solid tumors are typically enrolled.[4][5]

o Dose Escalation: The drug is administered orally at escalating doses in different cohorts of
patients to determine the maximum tolerated dose (MTD).

o Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points before
and after drug administration on specific days of the treatment cycle (e.g., Day 1 and Day
15).[6]

o Bioanalysis: Plasma concentrations of the drug are measured using a validated bioanalytical
method like HPLC/MS/MS.[6]

e Pharmacodynamic Assessments: In addition to PK, pharmacodynamic (PD) markers are
often assessed in blood and/or tumor biopsies to confirm target engagement. For GLS-1
inhibitors, this can include measuring changes in glutamine and glutamate levels.[6]

Signaling Pathway and Mechanism of Action
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Both IPN60090 and CB-839 are inhibitors of glutaminase-1 (GLS-1), a key enzyme in cancer
cell metabolism. Many cancer cells are highly dependent on glutamine as a source of carbon
and nitrogen for energy production and the synthesis of macromolecules. GLS-1 catalyzes the
conversion of glutamine to glutamate, which is a critical step in this process. By inhibiting GLS-
1, these drugs aim to starve cancer cells of essential nutrients, leading to cell growth arrest and
apoptosis.[7]

Glutaminase-1 Signaling Pathway
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Caption: Glutaminase-1 (GLS1) metabolic pathway and points of inhibition.

Experimental Workflow for Pharmacokinetic
Analysis
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Caption: General workflow for a preclinical pharmacokinetic study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10824310?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9007139/
https://www.dfhcc.harvard.edu/fileadmin/media/ETCTN/02_Developing_an_ETCTN_Study/PTMA_Requests/CB-839_14Mar2017.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661046/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661046/
https://www.dana-farber.org/clinical-trials/14-455
https://www.dana-farber.org/clinical-trials/14-455
https://www.dana-farber.org/clinical-trials/14-455
https://www.dana-farber.org/clinical-trials/14-455
https://columbiasurgery.org/clinical-trials/cb-839-advanced-andor-treatment-refractory-solid-tumors
https://columbiasurgery.org/clinical-trials/cb-839-advanced-andor-treatment-refractory-solid-tumors
https://columbiasurgery.org/clinical-trials/cb-839-advanced-andor-treatment-refractory-solid-tumors
https://columbiasurgery.org/clinical-trials/cb-839-advanced-andor-treatment-refractory-solid-tumors
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9401498/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10203524/
https://www.benchchem.com/product/b10824310#comparing-pharmacokinetic-profiles-of-ipn60090-and-cb-839
https://www.benchchem.com/product/b10824310#comparing-pharmacokinetic-profiles-of-ipn60090-and-cb-839
https://www.benchchem.com/product/b10824310#comparing-pharmacokinetic-profiles-of-ipn60090-and-cb-839
https://www.benchchem.com/product/b10824310#comparing-pharmacokinetic-profiles-of-ipn60090-and-cb-839
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10824310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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